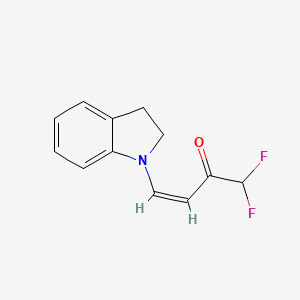

(Z)-4-(2,3-dihydro-1H-indol-1-yl)-1,1-difluoro-3-buten-2-one

CAS No.: 478040-92-5

Cat. No.: VC4757662

Molecular Formula: C12H11F2NO

Molecular Weight: 223.223

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 478040-92-5 |

|---|---|

| Molecular Formula | C12H11F2NO |

| Molecular Weight | 223.223 |

| IUPAC Name | (Z)-4-(2,3-dihydroindol-1-yl)-1,1-difluorobut-3-en-2-one |

| Standard InChI | InChI=1S/C12H11F2NO/c13-12(14)11(16)6-8-15-7-5-9-3-1-2-4-10(9)15/h1-4,6,8,12H,5,7H2/b8-6- |

| Standard InChI Key | IPJDNNOCOZQGQU-VURMDHGXSA-N |

| SMILES | C1CN(C2=CC=CC=C21)C=CC(=O)C(F)F |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound has a molecular formula of C₁₂H₁₁F₂NO and a molecular weight of 223.22 g/mol. Its IUPAC name, (Z)-4-(2,3-dihydroindol-1-yl)-1,1-difluorobut-3-en-2-one, reflects the stereospecific (Z)-configuration at the double bond connecting the indole and difluorobutenone groups . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 478040-92-5 |

| SMILES | C1CN(C2=CC=CC=C21)/C=C/C(=O)C(F)F |

| InChI Key | IPJDNNOCOZQGQU-VURMDHGXSA-N |

| PubChem CID | 16195248 |

The presence of fluorine atoms enhances electronegativity and metabolic stability, while the indole moiety contributes to π-π stacking interactions in biological systems .

Spectral and Physicochemical Data

While solubility data remain unreported, the compound’s logP (estimated via PubChem) suggests moderate lipophilicity, favoring membrane permeability. Structural analogs, such as 4,6-difluoro-2,3-dihydro-1H-inden-1-one, exhibit similar electronic profiles due to fluorine’s inductive effects .

Synthesis and Structural Optimization

Synthetic Routes

Synthesis typically involves coupling 2,3-dihydroindole derivatives with difluoromethyl ketone precursors. One proposed pathway includes:

-

Indole Activation: Bromination of 2,3-dihydroindole at the 1-position.

-

Cross-Coupling: Suzuki-Miyaura reaction with a (Z)-configured difluorobutenyl boronic ester.

Yield optimization remains challenging due to stereochemical control at the double bond. Computational studies suggest that bulky ligands in palladium catalysts improve (Z)-selectivity .

Research Applications and Case Studies

Drug Discovery

The compound serves as a scaffold for developing kinase inhibitors. Modifications at the indole N-position or difluorobutenone carbonyl group have yielded derivatives with enhanced selectivity for CDK6 and MST1R .

Chemical Biology Probes

In proteomic studies, biotinylated analogs were used to identify binding partners in HCT116 colon cancer cells, revealing interactions with heat shock proteins and ubiquitin ligases .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume